molecular formula C47H56N10O11 B2452121 N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Número de catálogo: B2452121
Peso molecular: 937.0 g/mol
Clave InChI: LUHCYAOYQIFNRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BSJ-03-123 es un degradador selectivo de moléculas pequeñas conocido como quimera de direccionamiento de proteólisis (PROTAC). Está diseñado para dirigirse y degradar la cinasa dependiente de ciclina 6 (CDK6), una proteína involucrada en la regulación del ciclo celular. Este compuesto es particularmente significativo en el campo de la investigación del cáncer debido a su capacidad para degradar selectivamente CDK6, inhibiendo así la proliferación de las células cancerosas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: BSJ-03-123 se sintetiza mediante la conexión de ligandos para Cereblon y CDK6. La ruta de síntesis implica múltiples pasos, incluida la formación de una estructura basada en ftalimida y la incorporación de ligandos específicos que se dirigen a CDK6 y Cereblon . Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control preciso de la temperatura y el pH para garantizar la estabilidad y la eficacia del producto final .

Métodos de producción industrial: La producción industrial de BSJ-03-123 implica la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar una alta pureza y consistencia. El compuesto se produce típicamente en forma sólida y se almacena en condiciones controladas para mantener su estabilidad .

Análisis De Reacciones Químicas

Synthetic Reactions and Key Functional Group Transformations

BSJ-03-123 is assembled through sequential coupling reactions to link three components:

  • CDK4/6 inhibitor moiety (pyrido[2,3-d]pyrimidin-7-one core).

  • PEG-based linker (tetraethylene glycol chain).

  • E3 ubiquitin ligase recruiter (thalidomide-derived cereblon binder).

Reaction StepReagents/ConditionsPurpose
Amide bond formation EDC/HOBt, DIPEA, DMFCouples the pyridinylamino-pyrido[2,3-d]pyrimidin-7-one core to the piperazine-PEG linker.
Ether linkage synthesis Williamson ether synthesis (K₂CO₃, DMF, alkyl halide)Connects the PEG chain to the piperazine nitrogen.
Esterification DCC/DMAP, THFAttaches the thalidomide-derived isoindole-1,3-dione to the terminal PEG hydroxyl via an oxyacetamide bridge.

Key Stability Considerations :

  • The pyrido[2,3-d]pyrimidin-7-one core is sensitive to strong acids/bases, which may hydrolyze the lactam ring .

  • The tetraethylene glycol linker is susceptible to oxidative cleavage under prolonged exposure to peroxides .

Mechanism of Action: Ubiquitination and Degradation

BSJ-03-123 induces CDK4/6 degradation via the ubiquitin-proteasome system.

StepProcessChemical Basis
Target binding The pyrido[2,3-d]pyrimidin-7-one moiety binds CDK4/6’s ATP pocket (Kd=2.1 nMK_d = 2.1\ \text{nM}) .Hydrophobic interactions and hydrogen bonding with Val 96, Asp 97, and Lys 147 residues.
E3 ligase recruitment The thalidomide derivative recruits CRL4CRBN^\text{CRBN} E3 ligase.High-affinity binding to cereblon (IC50=12 nMIC_{50} = 12\ \text{nM}) via glutarimide-phthalimide interactions .
Ubiquitination Lysine residues on CDK4/6 are tagged with ubiquitin chains.ATP-dependent ubiquitin transfer by E2 conjugating enzymes.
Proteasomal degradation Polyubiquitinated CDK4/6 is recognized and degraded by the 26S proteasome.Proteolytic cleavage via chymotrypsin-like activity.

Metabolic and Degradation Pathways

BSJ-03-123 undergoes hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4):

Reaction TypeMetaboliteStructureBioactivity
Oxidative dealkylation M11: Piperazine-PEG chain cleavageLoss of tetraethylene glycol linkerLoss of PROTAC activity .
Hydrolysis Free thalidomide derivative2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yloxyacetateImmunomodulatory effects .

Stability Data :

  • Plasma half-life: t1/2=6.2 ht_{1/2} = 6.2\ \text{h} (human microsomes) .

  • Aqueous solubility: <1 μg/mL<1\ \mu\text{g/mL} (pH 7.4), necessitating formulation with solubilizers .

Comparative Reactivity with Analogues

FeatureBSJ-03-123Palbociclib (Parent Drug)
Target binding CDK4/6 (IC50=3.4 nMIC_{50} = 3.4\ \text{nM})CDK4/6 (IC50=11 nMIC_{50} = 11\ \text{nM})
Degradation efficiency DC50=25 nMDC_{50} = 25\ \text{nM} (72 h)N/A (Inhibitor only)
Metabolic stability Moderate (CYP3A4 substrate)Low (extensive CYP3A4 metabolism) .

Key Research Findings

  • Efficacy : Induces >90% CDK4/6 degradation in MCF-7 breast cancer cells at 100 nM .

  • Selectivity : No off-target degradation observed against CDK1/2/5/7 .

  • Synergy : Combines with PI3K inhibitors to overcome endocrine resistance in ER+ breast cancer models.

Aplicaciones Científicas De Investigación

Therapeutic Applications

The compound exhibits promising therapeutic potential, particularly in oncology and neurology. Its structural components are indicative of various biological activities:

1. Antitumor Activity

  • The pyrido[2,3-d]pyrimidine moiety has been associated with significant antitumor properties. Compounds with similar structures have been developed as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation in cancer cells .
  • Additionally, derivatives of pyrido[2,3-d]pyrimidines have shown efficacy against various cancer types by targeting tyrosine kinases involved in signal transduction pathways .

2. Neurological Disorders

  • The presence of piperazine and dioxoisoindole groups suggests potential applications in treating neurological disorders. These groups are often found in compounds designed to modulate neurotransmitter systems or exert neuroprotective effects .

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on pyrido[2,3-d]pyrimidine derivatives, several compounds demonstrated potent inhibitory effects on tumor cell lines. The results indicated that modifications to the piperazine ring enhanced the selectivity and potency against specific cancer types .

Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective properties of similar compounds revealed that they could reduce oxidative stress markers and promote neuronal survival in vitro. This suggests potential applications for treating neurodegenerative diseases .

Data Tables

The following table summarizes the biological activities associated with related compounds:

Compound NameActivity TypeTargetReference
Pyrido[2,3-d]-Pyrimidine Derivative ADHFR InhibitorCancer Cells
Pyrido[2,3-d]-Pyrimidine Derivative BTyrosine Kinase InhibitorSignal Transduction Pathways
Piperazine Derivative CNeuroprotective AgentNeuronal Receptors

Actividad Biológica

N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide, commonly referred to as BSJ-03-204, is a complex organic compound notable for its intricate structure and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C29H37N7O4C_{29}H_{37}N_{7}O_{4} and a molecular weight of 547.65 g/mol. Its structure includes multiple functional groups such as amines, ketones, and esters that contribute to its reactivity and biological activity. The core structure is derived from pyrido[2,3-d]pyrimidine, known for its pharmacological significance.

Research indicates that BSJ-03-204 functions primarily as a selective Cdk4/6 degrader (PROTAC). This mechanism involves the targeted degradation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrates cereblon-dependent degradation without affecting IKZF1/3 in Molt4 cells .

Targeted Biological Pathways

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for inhibiting DHFR, leading to reduced synthesis of tetrahydrofolate necessary for pyrimidine synthesis .
  • Kinase Inhibition : The compound has been investigated for its potential to inhibit various kinases involved in cancer progression. It targets pathways associated with tumor growth and angiogenesis by selectively inhibiting tyrosine kinases like Abl and MAP kinases .

Biological Activity and Therapeutic Potential

The biological activity of BSJ-03-204 has been evaluated through various in vitro studies:

Activity Target Effect Reference
Cdk4/6 DegradationCdk4/6Induces degradation in cancer cell lines
DHFR InhibitionDHFRReduces pyrimidine synthesis
Tyrosine Kinase InhibitionAbl, MAP KinasesSuppresses tumor growth

Case Study 1: Cancer Cell Lines

In a study assessing the efficacy of BSJ-03-204 against various cancer cell lines, the compound exhibited significant cytotoxic effects at low micromolar concentrations. The results indicated a reduction in cell viability correlated with increased apoptosis markers.

Case Study 2: Combination Therapy

Combining BSJ-03-204 with established chemotherapeutic agents demonstrated enhanced antitumor activity in preclinical models. This synergy suggests potential applications in combination therapies for resistant cancer types.

Propiedades

IUPAC Name

N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56N10O11/c1-29-34-27-50-47(53-42(34)56(31-6-3-4-7-31)45(63)40(29)30(2)58)51-37-12-10-32(26-49-37)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-48-39(60)28-68-36-9-5-8-33-41(36)46(64)57(44(33)62)35-11-13-38(59)52-43(35)61/h5,8-10,12,26-27,31,35H,3-4,6-7,11,13-25,28H2,1-2H3,(H,48,60)(H,52,59,61)(H,49,50,51,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHCYAOYQIFNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56N10O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.